Cas no 17826-09-4 (5-Bromo-2-methyl-1H-indole-3-carboxaldehyde)

5-Bromo-2-methyl-1H-indole-3-carboxaldehyde is a versatile brominated indole derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive aldehyde group and bromine substitution enable selective functionalization, making it valuable for constructing complex heterocyclic compounds. The methyl group at the 2-position enhances stability while maintaining reactivity. This compound is particularly useful in the synthesis of biologically active molecules, including potential drug candidates and agrochemicals. Its well-defined structure and high purity ensure consistent performance in cross-coupling reactions, condensation reactions, and other transformations. Suitable for research and industrial applications, it offers a reliable building block for advanced chemical development.
5-Bromo-2-methyl-1H-indole-3-carboxaldehyde structure
17826-09-4 structure
Product Name:5-Bromo-2-methyl-1H-indole-3-carboxaldehyde
CAS No:17826-09-4
MF:C10H8BrNO
MW:238.08062171936
MDL:MFCD11589342
CID:1107912
PubChem ID:16099867
Update Time:2025-05-20

5-Bromo-2-methyl-1H-indole-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-methyl-1H-indole-3-carbaldehyde
    • 5-Bromo-2-methylindole-3-carboxaldehyde
    • EN300-3095295
    • SCHEMBL3198006
    • VRSRWYBZDMNUAK-UHFFFAOYSA-N
    • DB-065215
    • 17826-09-4
    • AT15915
    • 5-bromo-3-formyl-2-methylindole
    • Z1259160828
    • AKOS014670316
    • 1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-
    • 5-bromo-2-methyl-3-formylindol
    • 5-Bromo-2-methyl-1H-indole-3-carboxaldehyde
    • MDL: MFCD11589342
    • Inchi: 1S/C10H8BrNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3
    • InChI Key: VRSRWYBZDMNUAK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C=O)=C(C)N2

Computed Properties

  • Exact Mass: 236.97894
  • Monoisotopic Mass: 236.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 32.9Ų

Experimental Properties

  • PSA: 32.86

5-Bromo-2-methyl-1H-indole-3-carboxaldehyde Pricemore >>

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Additional information on 5-Bromo-2-methyl-1H-indole-3-carboxaldehyde

5-Bromo-2-methyl-1H-indole-3-carboxaldehyde (CAS No. 17826-09-4)

The compound 5-Bromo-2-methyl-1H-indole-3-carboxaldehyde, also known by its CAS registry number 17826-09-4, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the indole family, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the bromine atom at position 5 and the methyl group at position 2, along with the aldehyde group at position 3, imparts unique chemical properties to this molecule.

Recent studies have highlighted the importance of 5-Bromo-2-methyl-1H-indole-3-carboxaldehyde in medicinal chemistry due to its potential as a lead compound for drug discovery. The indole core is well-known for its ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The substitution pattern in this compound further enhances its bioactivity by modulating electronic and steric properties. For instance, the bromine atom at position 5 can act as an electron-withdrawing group, while the methyl group at position 2 provides steric bulk, both of which can influence the molecule's interactions with biological systems.

The synthesis of 5-Bromo-2-methyl-1H-indole-3-carboxaldehyde typically involves multi-step organic reactions, often starting from indole derivatives. One common approach is the alkylation or substitution of indole followed by oxidation or aldehyde formation via specific reaction conditions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, which is crucial for its application in biological assays.

In terms of biological activity, 5-Bromo-2-methyl-1H-indole-3-carboxaldehyde has shown promise in several areas. For example, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Additionally, this compound has been investigated for its antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

The aldehyde group at position 3 of the molecule plays a critical role in its reactivity and functionalization. This group can undergo various reactions, such as condensation reactions with amines or ketones, leading to the formation of imines or aldol adducts. Such reactions are valuable in medicinal chemistry for generating bioisosteric analogs or modifying pharmacokinetic properties.

In recent years, there has been growing interest in exploring the use of 5-Bromo-2-methyl-1H-indole-3-carboxaldehyde as a building block for constructing more complex molecules with enhanced bioactivity. Researchers have employed this compound in click chemistry approaches to develop libraries of compounds for high-throughput screening in drug discovery.

The structural uniqueness of CAS No. 17826-09-4 also makes it an attractive candidate for studying molecular recognition and binding interactions. Computational studies have been conducted to predict its binding affinity towards various protein targets, providing insights into its potential therapeutic applications.

In conclusion, 5-Bromo-2-methyl-1H-indole-3-carboxaldehyde, with its distinctive chemical structure and promising biological properties, continues to be a focal point in chemical research. Its versatility as a synthetic intermediate and potential as a lead compound underscore its importance in advancing drug discovery and development efforts.

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